CXCR4 antagonist 4 is a compound that targets the CXC chemokine receptor type 4 (CXCR4), which is a member of the G protein-coupled receptor family. CXCR4 plays a crucial role in various physiological processes, including hematopoiesis, immune responses, and the progression of certain diseases, particularly cancer and HIV-1 infection. The antagonism of CXCR4 has garnered attention for its potential therapeutic applications in oncology and virology, as it can inhibit tumor growth and metastasis as well as block HIV-1 entry into cells.
The development of CXCR4 antagonist 4 is based on extensive research into the structural and functional characteristics of CXCR4 and its ligands. Studies have identified multiple classes of CXCR4 antagonists, including small molecules, peptides, and antibodies, with varying mechanisms of action and binding affinities. The compound's design often incorporates insights from molecular modeling and mutational analyses to enhance its efficacy against CXCR4.
CXCR4 antagonist 4 can be classified into several categories based on its chemical structure:
The synthesis of CXCR4 antagonist 4 involves several key methodologies:
The synthesis typically includes:
CXCR4 antagonist 4 exhibits a unique molecular structure that allows it to effectively bind to the CXCR4 receptor. The structure typically features:
Molecular modeling studies provide insights into the binding interactions between CXCR4 antagonist 4 and the receptor, highlighting key residues involved in these interactions. For example, residues such as W94, D97, H113, D171, D262, and E288 have been identified as crucial for binding affinity .
The chemical reactions involved in synthesizing CXCR4 antagonist 4 may include:
Each reaction step requires careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity. Reaction monitoring through analytical techniques like thin-layer chromatography (TLC) is common practice.
CXCR4 antagonist 4 functions by blocking the interaction between CXCR4 and its endogenous ligand, stromal-derived factor 1 alpha (SDF-1α). This inhibition prevents downstream signaling pathways that promote cell migration and proliferation associated with tumor growth and metastasis.
Studies have demonstrated that effective antagonism can lead to reduced cellular responses in cancer models, indicating potential therapeutic benefits in treating malignancies where CXCR4 is overexpressed .
Relevant studies provide data on these properties through various assays .
CXCR4 antagonist 4 has several scientific uses:
Endolichenic fungi (ELF)—microorganisms residing symbiotically within lichen thalli—represent an emerging frontier in natural product discovery. These organisms have evolved under extreme environmental stresses, driving the biosynthesis of structurally unique secondary metabolites with potent bioactivities. Recent studies reveal that ELF produce >500 natural products, with sesquiterpenoids comprising ~15% of these compounds [6]. Unlike their plant-associated endophytic counterparts, ELF remain significantly underinvestigated, with <5% of lichen species examined for their fungal symbionts' chemical potential. This ecological niche has yielded novel sterpurane sesquiterpenoids, including Sterpurol D, which exhibit remarkable anti-inflammatory properties absent in host lichens [2] [6]. The discovery pipeline from ELF is enhanced by advanced dereplication techniques and metabolomic profiling, enabling targeted isolation of rare scaffolds like sterpuranes [1] [6].
Table 1: Key Sesquiterpenoid Classes from Endolichenic Fungi
Structural Class | Representative Compounds | Biological Activities |
---|---|---|
Sterpurane | Sterpurol A-D | Anti-neuroinflammatory |
Illudane | Paneolilludinic Acid | Cytotoxic |
Cadinane | Murolane-2α,9β-diol-3-ene | Antioxidant |
Farnesane | 10,11-Dihydroxyfarnesol | Anti-neuroinflammatory |
Cryptomarasmius aucubae, the source organism of Sterpurol D, belongs to the Physalacriaceae family (Basidiomycota). This endolichenic fungus was isolated from lichen thalli collected on Hua Mountain (Shaanxi Province, China), where it grows asymptomatically within the cortical layer [2] [5]. Phylogenetic analyses position C. aucubae within a clade known for prolific terpenoid biosynthesis, closely related to Gloephyllum and Flammulina species that produce sterpurane analogs [7] [9]. When cultured on rice medium, C. aucubae synthesizes a diverse sesquiterpenoid metabolome, including eight structurally related compounds: Sterpurols A–E, paneolilludinic acid, murolane-diol, and dihydroxyfarnesol [2] [5]. This chemical diversity stems from modifications to the sterpurane core, such as acetylations (Sterpurol D) and hydroxylations (Sterpurol E), driven by flexible terpene cyclases and cytochrome P450 enzymes [5] [9].
Neuroinflammatory processes mediated by activated microglia contribute significantly to neurodegenerative diseases like Alzheimer's and Parkinson's. Current therapeutics often lack specificity and cause systemic side effects, creating demand for targeted anti-neuroinflammatory agents [4]. Sterpurol D (C~19~H~28~O~4~) demonstrates compelling bioactivity: it inhibits nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells with an IC~50~ of 9.93 μM—comparable to the positive control quercetin (IC~50~ = 9.75 μM) [2] [7]. This efficacy surpasses most natural sesquiterpenoids in neuroinflammation models, positioning sterpuranes as privileged scaffolds. Mechanistically, Sterpurol D suppresses pro-inflammatory mediators (e.g., iNOS, COX-2) by modulating NF-κB and MAPK pathways, though detailed target identification remains ongoing [4] [7]. The compound’s fused 5-6-5 tricyclic system with acetyl modifications at C-5 and C-12 is critical for this activity, as deacetylated analogs show reduced potency [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7